

In-Depth Technical Guide to Deuterated Gamma-Dodecalactone

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Compound of Interest

Compound Name: 5-Octyldihydrofuran-2(3H)-one-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated gamma-dodecalactone, a crucial tool for a range of scientific applications, from flavor and fragrance research to metabolic studies and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory and research settings.

Chemical Identity and Properties

While a specific CAS number for deuterated gamma-dodecalactone is not readily available in public databases, the non-deuterated form, gamma-dodecalactone, is identified by CAS Number 2305-05-7^{[1][2][3][4]}. Deuterated variants are typically referred to by their specific isotopic labeling, such as [2,2,3,3-²H₄]-gamma-dodecalactone.

The physicochemical properties of the deuterated forms are expected to be very similar to the non-deuterated compound, with a slight increase in molecular weight due to the presence of deuterium atoms.

Table 1: Physicochemical Properties of Gamma-Dodecalactone (Non-Deuterated)

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₂	[1]
Molecular Weight	198.30 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fruity, peach-like, creamy	[4]
Boiling Point	311 °C	[1]
Flash Point	110 °C	[1]
Density	0.935 g/mL	[1]
Refractive Index	1.451 - 1.456 @ 20°C	[1]

Synthesis of Deuterated Gamma-Dodecalactone

The introduction of deuterium into the gamma-dodecalactone molecule can be achieved through several synthetic strategies. The primary application of these deuterated analogs is as internal standards in stable isotope dilution assays (SIDA) for accurate quantification in complex matrices[5][6].

Synthesis of [2,2,3,3-²H₄]-Gamma-Dodecalactone

One reported method involves the reduction of a doubly protected hydroxypropionic acid with deuterium gas[5][6]. This approach allows for the incorporation of four deuterium atoms into the lactone ring.

Experimental Protocol:

The synthesis of [2,2,3,3-²H₄]-gamma-dodecalactone has been reported with an overall yield of 19% and a deuterium incorporation of 97% as determined by ¹H NMR[5].

Synthesis of [3,3,4-²H₃]-Gamma-Dodecalactone

An alternative method involves the free radical addition of 2-iodoacetamide to a deuterated 1-alkene, specifically [1,1,2-²H₃]-1-decene[6].

Experimental Protocol:

This synthesis has been reported to yield [3,3,4-²H₃]-gamma-dodecalactone. The success of this reaction is highly dependent on the purity of the starting deuterated alkene[6].

Spectroscopic Data

Deuteration of gamma-dodecalactone leads to characteristic shifts in its mass spectrum, which is fundamental for its use in isotope dilution analysis.

Mass Spectrometry

The mass spectrum of non-deuterated gamma-dodecalactone shows a characteristic base peak at m/z 85, corresponding to the loss of the alkyl side chain[5]. For [2,2,3,3-²H₄]-gamma-dodecalactone, this base peak shifts to m/z 89, confirming the incorporation of four deuterium atoms into the lactone ring[5]. This mass shift is critical for distinguishing the internal standard from the analyte in quantitative mass spectrometry.

Table 2: Key Mass Spectral Fragments

Compound	Key Fragment Ion (m/z)	Interpretation	Reference
gamma-Dodecalactone	85	[C ₄ H ₅ O ₂] ⁺	[5]
[2,2,3,3- ² H ₄]-gamma-Dodecalactone	89	[C ₄ H ₁ D ₄ O ₂] ⁺	[5]

NMR Spectroscopy

While detailed NMR spectra for deuterated gamma-dodecalactone are not widely published, the absence of proton signals at the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum would confirm successful labeling. The ¹³C NMR spectrum would show characteristic shifts for the carbons bearing deuterium atoms.

Applications in Research and Drug Development

The primary utility of deuterated gamma-dodecalactone lies in its application as an internal standard for precise and accurate quantification of the parent compound in various samples, including biological matrices[5][6].

Mechanistic and Metabolic Studies

Deuterated compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide insights into bond-breaking steps in the rate-determining step of a reaction[7][8][9]. While specific studies on the KIE of gamma-dodecalactone are not readily available, the principle remains a key driver for the use of its deuterated analogs in research.

The biosynthesis of gamma-lactones, such as gamma-decalactone, in microorganisms like *Yarrowia lipolytica* involves the β -oxidation of fatty acids[10][11][12]. Deuterated precursors could be used to trace the metabolic fate of these fatty acids and to study the enzymatic mechanisms involved in lactone formation.

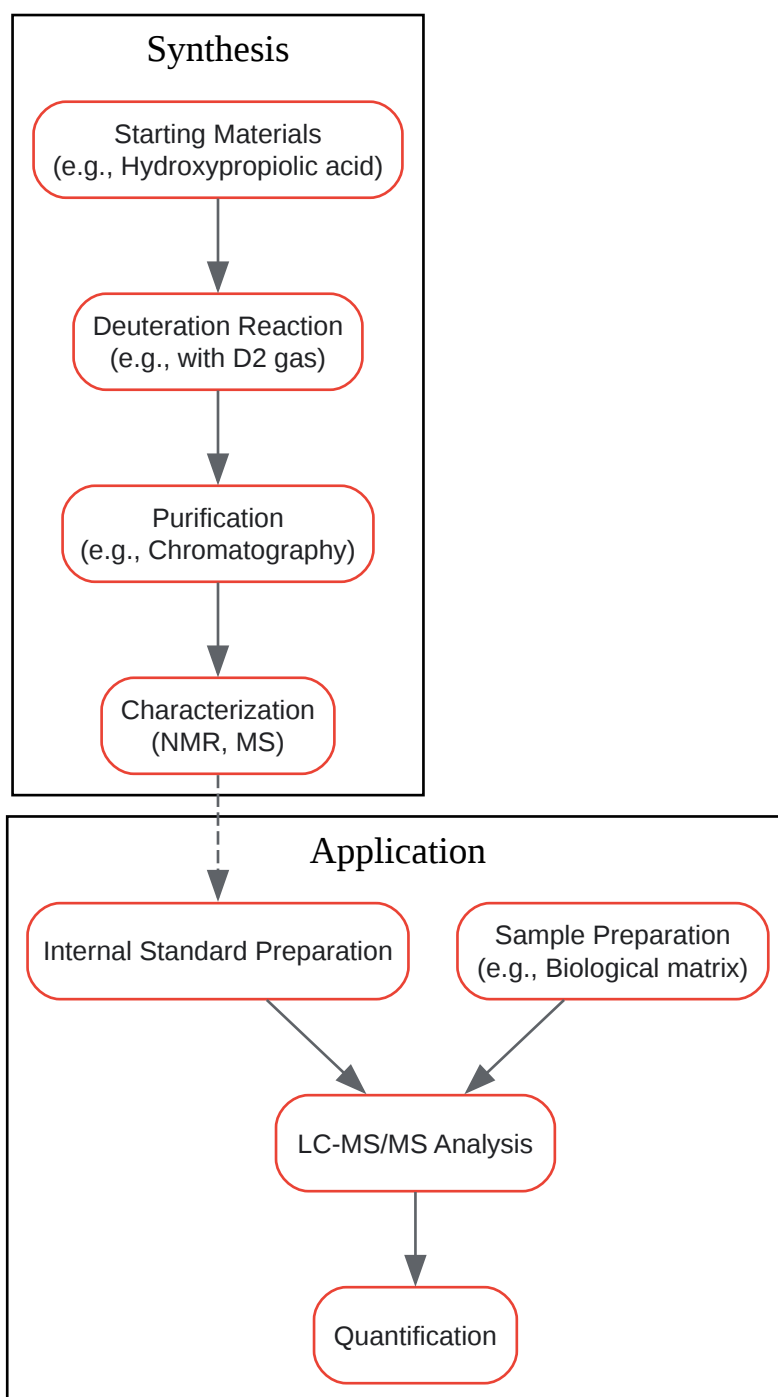


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Caption: Biosynthetic pathway of γ -decalactone in *Yarrowia lipolytica*.

Drug Development

In drug development, deuterium substitution can be used to modify the metabolic profile of a drug candidate. By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed down, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency. Given the antimicrobial properties of some lactones, deuterated analogs of gamma-dodecalactone could be investigated for their potential to enhance these effects or to improve their metabolic stability[13][14].



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Caption: General workflow for the synthesis and application of deuterated γ -dodecalactone.

Conclusion

Deuterated gamma-dodecalactone is a valuable chemical tool for researchers in various fields. Its primary application as an internal standard in quantitative analysis is well-established. Furthermore, its potential use in mechanistic studies and as a metabolically stabilized analog for biological investigations presents exciting opportunities for future research and development. This guide provides a foundational understanding of its synthesis, properties, and applications to aid scientists in leveraging this important molecule in their work.

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